Broussonin C

Descripción general

Descripción

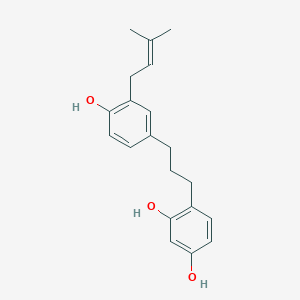

Broussonin C is a naturally occurring 1,3-diarylpropane polyphenol isolated from Broussonetia papyrifera (paper mulberry) . Structurally, it features two aromatic rings (4-hydroxyphenyl and 2,4-dihydroxyphenyl) linked by a propane chain, with an isoprenyl group at the C-3 position of the A-ring . This compound exhibits potent tyrosinase inhibitory activity, making it a candidate for cosmetic and therapeutic applications targeting hyperpigmentation . Its first total synthesis was achieved in 2024 via a six-step reaction starting from 2,4-dihydroxybenzaldehyde, with high yield and operational simplicity . Notably, structural analogs lacking the isoprenyl moiety demonstrate enhanced tyrosinase inhibition, suggesting that modifications to the A-ring prenylation can optimize bioactivity .

Métodos De Preparación

Retrosynthetic Analysis of Broussonin C

The core structure of this compound comprises two phenolic rings connected by a propane chain, with an isoprenyl group at the C-3 position of the A-ring. Retrosynthetic disconnection suggests two primary strategies:

Coupling of Aromatic Subunits

A modular approach involves synthesizing the A- and B-ring precursors separately, followed by cross-coupling. For example:

-

A-ring synthesis : Functionalization of 2,4-dihydroxybenzaldehyde with an isoprenyl group via alkylation or allylation.

-

B-ring synthesis : Introduction of a propyl chain to 4-hydroxyphenyl derivatives through Wittig or Grubbs-mediated cross metathesis (CM) .

Late-Stage Functionalization

Alternatively, a preassembled diarylpropane skeleton could undergo regioselective isoprenylation. This method requires careful optimization to avoid overalkylation or side reactions at electron-rich phenolic sites.

Key Synthetic Routes and Reaction Optimization

Grubbs Catalyst-Mediated Cross Metathesis

Inspired by Broussonone A’s synthesis , Grubbs II catalyst has been explored for coupling styrenyl ethers to construct the diarylpropane backbone. Challenges include catalyst inhibition by ortho-alkoxy groups, which coordinate to the ruthenium center. Modifications to reaction conditions (e.g., elevated temperatures, solvent polarity adjustments) have improved yields:

| Reaction Component | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst loading | Reduced to 5 mol% | Minimized side reactions |

| Solvent | Toluene at 80°C | Enhanced metathesis efficiency |

| Substrate design | Protection of phenolic -OH | Prevented catalyst deactivation |

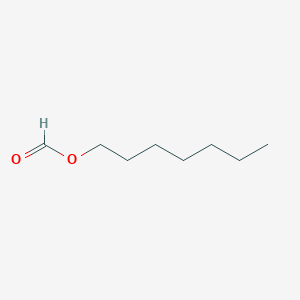

Wittig Reaction for Propane Chain Installation

The Wittig reaction between aldehydes and phosphonium ylides offers a straightforward route to install the propane linker. However, electron-rich benzaldehydes (e.g., 4-hydroxy-2-methoxybenzaldehyde) exhibit low reactivity due to resonance stabilization. Solutions include:

-

Protection of phenolic groups : Benzyl or methoxy protection improves electrophilicity.

-

Ylide optimization : Bulky ylides (e.g., methyltriphenylphosphonium bromide) enhance regioselectivity .

Oxidative Dearomatization for Phenolic Activation

This compound’s para-quinol moiety necessitates oxidative dearomatization of a precursor phenol. Phenyliodine(III) bis(trifluoroacetate) (PIFA) outperforms PIDA in achieving chemoselective oxidation, as demonstrated in analogous syntheses :

| Oxidizing Agent | Solvent System | Yield of Dearomatized Product | Major Byproduct |

|---|---|---|---|

| PIDA | CH₂Cl₂ | <20% | Unidentified polymers |

| PIFA | CH₃CN/H₂O (2:1) | 69% | Overoxidized quinone |

Optimal conditions (PIFA in CH₃CN/H₂O) suppress overoxidation while maintaining phenolic integrity.

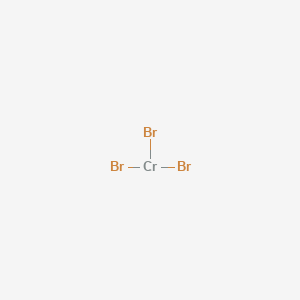

Demethylation and Deprotection Strategies

Final deprotection of methyl or benzyl ethers is critical to unveil this compound’s phenolic -OH groups. Boron tribromide (BBr₃) in dichloromethane at 0°C achieves near-quantitative demethylation without degrading the isoprenyl moiety :

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Methoxyaryl derivative | BBr₃ | 0°C, 1 h | 97.5 |

| Benzyl-protected phenol | H₂/Pd-C | EtOH, rt | 95 |

Scalability and Industrial Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production demands cost-effective and environmentally benign protocols. Key considerations include:

-

Catalyst recycling : Grubbs II catalyst recovery via silica gel filtration reduces costs.

-

Solvent selection : Replacement of dichloromethane with ethyl acetate in extraction steps aligns with green chemistry principles.

-

Continuous flow systems : Tubular reactors for oxidative dearomatization minimize batch variability.

Análisis De Reacciones Químicas

Houben-Hoesch Reaction

A phenol derivative undergoes acylation in the presence of ZnCl₂ and HCl (see Scheme 1 in ). This step introduces a ketone group to the aromatic ring.

Reaction Scheme

textPhenol derivative + Acid chloride → Ketone intermediate Conditions: ZnCl₂, HCl, heat

Demethylation

Methyl-protected hydroxyl groups are deprotected using H₂O under acidic or thermal conditions to yield free phenolic -OH groups critical for bioactivity .

Structural Confirmation

Post-synthesis, NMR and mass spectrometry validate the structure:

-

¹H-NMR : Signals at δ 2.50 (m, 4H) and δ 1.77 (m, 2H) confirm propyl and prenyl chains .

-

¹³C-NMR : Key shifts at δ 158.9 (C-2'), δ 122.0 (C-1'), and δ 32.8 (C-2) corroborate diarylpropane skeleton .

Prenyl Group Reactivity

The 3-methylbut-2-enyl side chain undergoes:

-

Oxidation : Forms epoxides or diols under mild oxidative conditions (e.g., mCPBA).

-

Electrophilic Addition : Reacts with halogens (e.g., Br₂) to yield dihalogenated derivatives.

Phenolic -OH Reactions

-

Methylation : Using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in acetone/K₂CO₃ .

-

Glycosylation : Forms glycosides under Koenigs-Knorr conditions (e.g., acetobromo-α-D-glucose).

Comparative Reactivity with Analogues

Broussonin C’s reactivity differs from related diarylpropanes due to its prenyl group and hydroxyl positions:

Table 1: Key ¹³C-NMR Shifts for this compound

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-1' | 129.47 | Aromatic (para to -OH) |

| C-3' | 98.14 | Aromatic (meta to -OH) |

| C-5' | 106.7 | Aromatic (ortho to -OH) |

| Prenyl CH₂ | 32.8 | Propyl chain |

Table 2: Synthetic Yields for Key Steps

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Houben-Hoesch Acylation | 76 | ZnCl₂, HCl, 100°C |

| Demethylation | 70 | H₂O, Δ |

Aplicaciones Científicas De Investigación

Anti-Angiogenic Properties

Recent studies have highlighted the anti-angiogenic potential of Broussonin C. The compound has been shown to inhibit vascular endothelial growth factor (VEGF)-A stimulated pathways, which are critical for angiogenesis.

Mechanism of Action:

- Inhibition of Endothelial Cell Proliferation: this compound suppresses the proliferation of endothelial cells stimulated by VEGF-A by modulating cell cycle-related proteins.

- Reduction in Angiogenic Responses: It significantly inhibits endothelial cell migration, invasion, and tube formation. These effects were observed in vitro using human umbilical vein endothelial cells (HUVECs) and ex vivo using rat aortic rings as models.

Case Study:

In a controlled laboratory setting, treatment with this compound led to:

- A 50% reduction in cell migration.

- A significant decrease in tube formation assays, indicating impaired angiogenesis.

These findings suggest that this compound may serve as a therapeutic agent in conditions where angiogenesis is detrimental, such as cancer and chronic inflammatory diseases.

Anti-Cancer Effects

This compound has shown promise in cancer treatment through several mechanisms:

Mechanism of Action:

- Inhibition of Cancer Cell Proliferation: Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells.

- Induction of Apoptosis: The compound appears to induce apoptosis in cancer cells, contributing to its anti-cancer efficacy.

Research Findings:

The following table summarizes key findings from recent studies on this compound's anti-cancer properties:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Study 1 | NSCLC | 0–50 µM | Dose-dependent decrease in cell viability |

| Study 2 | Ovarian Cancer | 0–50 µM | Induction of G1 phase arrest in the cell cycle |

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical for melanin production. This property makes it valuable for applications in skin whitening and treating hyperpigmentation disorders.

Biochemical Analysis:

- This compound exhibits competitive inhibition of tyrosinase, leading to reduced melanin synthesis.

- Its IC50 values for tyrosinase inhibition range from 0.71 to 3.36 µM, indicating strong activity compared to other compounds.

Mecanismo De Acción

El mecanismo de acción de la L-Cinchonidina implica su interacción con dianas moleculares en el organismo. En el caso de su actividad antimalárica, la L-Cinchonidina impide la polimerización de la hematina tóxica formada por la degradación de la hemoglobina en los eritrocitos, inhibiendo así el crecimiento del parásito de la malaria . El compuesto se une al grupo hemo, impidiendo su cristalización en hemozoína, que es esencial para la supervivencia del parásito .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Broussonin A and B

- Structural Differences : Broussonin A and B are diphenylpropane derivatives but differ in substitution patterns. Broussonin A has a methoxy group at C-3 of the B-ring, while Broussonin B lacks this group . Both lack the isoprenyl group present in Broussonin C.

- Bioactivity: Anti-angiogenic effects: Broussonin A and B inhibit VEGF-A-induced endothelial cell proliferation, migration, and tube formation by blocking VEGFR-2 signaling pathways (e.g., ERK, Akt) and downregulating integrin β1 expression . Anticancer activity: They suppress proliferation and invasion in non-small-cell lung cancer (NSCLC) and ovarian cancer cells by modulating integrin β1 and cell cycle proteins (e.g., cyclins, Cdks) . No significant tyrosinase inhibition has been reported for Broussonin A/B, highlighting a functional divergence from this compound .

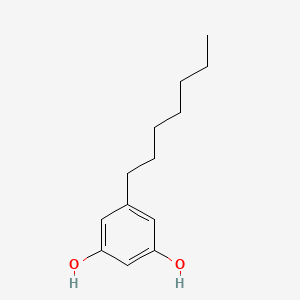

Kazinol F

- Structural Similarity: Kazinol F shares the 1,3-diphenylpropane skeleton but includes additional prenyl and hydroxyl groups .

- Bioactivity: Tyrosinase inhibition: Kazinol F (IC50 = 0.57 µM for diphenolase) outperforms this compound (IC50 = 2.12 µM) in tyrosinase inhibition, likely due to optimized prenylation patterns .

Comparison with Functionally Similar Compounds

Kojic Acid

- Mechanism: A well-known tyrosinase inhibitor (IC50 = 24.11 µM for L-tyrosine substrate) .

- Comparison: this compound (IC50 = 2.12 µM) and its non-prenylated analogs (e.g., metabolite 11: IC50 = 0.71 µM) are 10–30× more potent than kojic acid .

Arbutin

- Mechanism : Inhibits tyrosinase via competitive binding (IC50 = 82.3 µM for mushroom tyrosinase) .

- Comparison: this compound and its analogs (IC50 = 0.71–2.12 µM) are 40–100× more effective, underscoring their superiority in melanogenesis regulation .

Data Tables

Table 1: Tyrosinase Inhibitory Activity of this compound and Analogs

| Compound | IC50 (µM) | Structure Modification |

|---|---|---|

| This compound | 2.12 | C-3 isoprenyl group on A-ring |

| Metabolite 11 (analog) | 0.71 | No isoprenyl group |

| Kazinol F | 0.57 | Additional prenyl and hydroxyls |

| Kojic Acid | 24.11 | Hydroxypyranone scaffold |

Table 2: Key Bioactivities of Broussonetia-Derived Compounds

| Compound | Tyrosinase Inhibition | Anti-Angiogenic | Anticancer | Antioxidant |

|---|---|---|---|---|

| This compound | +++ | - | - | - |

| Broussonin A | - | +++ | ++ | - |

| Broussonin B | - | +++ | ++ | - |

| Kazinol F | ++++ | - | + | +++ |

Structural-Activity Relationship (SAR) Insights

- Prenylation Effects: The isoprenyl group in this compound reduces tyrosinase affinity compared to non-prenylated analogs (e.g., metabolite 11) . Removal of this moiety enhances hydrogen bonding with the enzyme’s active site.

- Aromatic Substitutions: Hydroxyl groups at C-2 and C-4 of the B-ring are critical for tyrosinase inhibition, as seen in this compound and Kazinol F .

- Functional Trade-offs : While Broussonin A/B lack tyrosinase activity, their anti-angiogenic and anticancer properties are mediated through integrin β1 and VEGFR-2 pathways, illustrating structural tailoring for diverse targets .

Actividad Biológica

Broussonin C is a compound derived from the Broussonetia genus, particularly isolated from Broussonetia kazinoki. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and angiogenesis inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a diphenylpropane derivative. Its chemical structure is characterized by two phenyl groups connected by a propane chain, which is typical for compounds within this class. This structural configuration is believed to play a significant role in its biological activities.

1. Anti-Angiogenic Properties

Recent studies have highlighted the anti-angiogenic potential of this compound, particularly in inhibiting vascular endothelial growth factor (VEGF)-A stimulated pathways. The mechanism involves:

- Inhibition of Endothelial Cell Proliferation : this compound suppresses the proliferation of endothelial cells stimulated by VEGF-A by modulating cell cycle-related proteins.

- Reduction in Angiogenic Responses : It significantly inhibits endothelial cell migration, invasion, and tube formation. These effects were observed in vitro and ex vivo using rat aortic rings as models .

2. Anti-Cancer Effects

This compound has shown promise in cancer treatment through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells.

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells, contributing to its anti-cancer efficacy .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Study 1: Anti-Angiogenic Activity

In a controlled laboratory setting, this compound was tested on HUVECs under VEGF-A stimulation. The results indicated that treatment with this compound led to:

- A 50% reduction in cell migration.

- A significant decrease in tube formation assays, indicating impaired angiogenesis.

These findings suggest that this compound may serve as a therapeutic agent in conditions where angiogenesis is detrimental, such as cancer.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study involving ovarian cancer cells, this compound was administered at varying concentrations (0–50 µM). The results showed:

- A dose-dependent decrease in cell viability.

- Induction of G1 phase arrest in the cell cycle, leading to reduced proliferation rates.

These outcomes support the potential use of this compound as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Broussonin C’s biological mechanisms?

Begin by identifying gaps in existing literature, such as understudied pathways (e.g., MAPK or JAK-STAT) or contradictory findings about its bioactivity. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses a significant gap while aligning with practical constraints. For example: “How does this compound modulate inflammatory signaling pathways in macrophages compared to structurally similar compounds like Broussonin E?” .

Q. What are best practices for designing a literature review to contextualize this compound’s pharmacological potential?

Systematically search databases using Boolean terms (e.g., “this compound AND anti-inflammatory”) and prioritize peer-reviewed studies. Use tools like PICO (Population, Intervention, Comparison, Outcome) to structure your review, focusing on in vitro/vivo models, dosage ranges, and mechanistic hypotheses. Avoid overgeneralizing findings; instead, highlight inconsistencies (e.g., conflicting reports on its efficacy in specific cell lines) .

Q. How should I structure hypotheses about this compound’s molecular targets?

Base hypotheses on prior evidence from related compounds (e.g., Broussonin E’s inhibition of MAPK pathways ). Clearly link background literature to your experimental aims. For example: “Given Broussonin E’s role in suppressing ERK/p38 phosphorylation, this compound may similarly inhibit MAPK signaling but with enhanced specificity due to structural differences in its phenolic groups” .

Advanced Research Questions

Q. What experimental methodologies are recommended to evaluate this compound’s modulation of inflammatory pathways?

- In vitro models : Use LPS-stimulated RAW264.7 macrophages to assess cytokine production (TNF-α, IL-6) via ELISA and Western blotting for pathway markers (e.g., phosphorylated ERK, STAT3) .

- Dosage optimization : Conduct dose-response assays (e.g., 1–100 μM) to determine IC50 values while controlling for cytotoxicity via MTT assays .

- Pathway validation : Employ inhibitors (e.g., WP1066 for JAK2-STAT3) to confirm this compound’s mechanism .

Q. How can I resolve contradictions in reported bioactivity data for this compound?

- Replicate studies : Use identical cell lines, dosages, and experimental conditions as conflicting reports.

- Data triangulation : Combine omics approaches (e.g., transcriptomics to identify differentially expressed genes) with functional assays (e.g., siRNA knockdown of suspected targets).

- Statistical rigor : Apply multivariate analysis to account for variables like cell passage number or batch effects .

Q. What strategies validate the specificity of this compound’s interactions with cellular targets?

- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity for suspected receptors.

- Genetic validation : Knock out target genes using CRISPR/Cas9 and assess whether this compound’s effects are abolished.

- Cross-species testing : Compare responses in human vs. murine cells to identify conserved mechanisms .

Q. How should I integrate multi-omics data to study this compound’s systemic effects?

- Transcriptomics and proteomics : Pair RNA-seq data with mass spectrometry to link gene expression changes to protein-level outcomes (e.g., altered COX-2 activity).

- Pathway enrichment analysis : Use tools like DAVID or KEGG to identify overrepresented pathways (e.g., NF-κB signaling).

- Data transparency : Deposit raw data in repositories like GEO or PRIDE and provide detailed protocols in supplementary materials .

Q. Methodological Considerations

- Reproducibility : Document experimental protocols rigorously, including reagent lot numbers and equipment calibration details, per the Beilstein Journal’s guidelines .

- Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo work .

- Data presentation : Avoid overcrowding figures with chemical structures; prioritize clarity in graphical abstracts (e.g., highlight one key interaction per figure) .

Propiedades

IUPAC Name |

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOZGCJOTGLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-49-3 | |

| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.